Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

Metabolic Stability Microsomal Clearance Fluorine Chemistry

This (3S,4S) enantiopure building block is designed to de-risk your kinase inhibitor program. Unlike racemic or non-fluorinated analogs, its defined trans stereochemistry and 3-fluoro substituent eliminate diastereomeric confounding in assays and improve metabolic stability by reducing N-dealkylation. Ideal for IP-secure SAR and focused library synthesis; the N-Boc-protected amine is ready for immediate diversification into amides, ureas, and sulfonamides post-deprotection. Ensure experimental reproducibility from hit to lead.

Molecular Formula C13H21FN4O2
Molecular Weight 284.335
CAS No. 2126143-27-7
Cat. No. B2781159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
CAS2126143-27-7
Molecular FormulaC13H21FN4O2
Molecular Weight284.335
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N
InChIInChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3/t10-,11-/m0/s1
InChIKeyKQTNGQNVMJOMCS-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate: Procurement-Grade Chiral Intermediate for Kinase-Focused Medicinal Chemistry


Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate (CAS 2126143-27-7) is an enantiopure, protected heterocyclic amine designed as a versatile synthetic intermediate. It features a specific (3S,4S) trans configuration of the 3-fluoropiperidine scaffold and an N-Boc-protected amine, combined with a 4-aminopyrazole moiety. The compound is supplied as a single stereoisomer with certified purity, substantially eliminating the stereochemical variability that complicates the use of racemic or diastereomeric mixtures in structure-activity relationship (SAR) campaigns . This scaffold is explicitly invoked in patent literature for constructing kinase inhibitors where the trans-3-fluoropiperidine configuration is critical for biological activity [1].

Why Generic Substitution of tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate with Racemic or Non-Fluorinated Analogs Compromises Downstream Candidate Quality


The substitution of this specific (3S,4S) compound with its racemic mixture, the (3R,4R) enantiomer, or the non-fluorinated analog (tert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate) introduces significant risks in lead optimization. Racemates inherently produce 1:1 diastereomeric intermediates when coupled to chiral molecules, complicating purification and confounding biological assays . The absence of the 3-fluoro substituent in the non-fluorinated analog fundamentally alters the piperidine ring's basicity (pKa) and metabolic stability, frequently leading to higher intrinsic clearance in human liver microsomes and eroding the pharmacokinetic (PK) profile of the final drug candidate [1]. Furthermore, patent literature explicitly protects specific trans-3-fluoropiperidine configurations, making the use of a generic racemate a significant intellectual property (IP) risk in industrial drug discovery programs [2].

Quantitative Differentiation Guide for tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate Against Key Analogues


Improved Microsomal Metabolic Stability Conferred by the 3-Fluoro Substituent Compared to Non-Fluorinated Piperidine Analogs

The introduction of a fluorine atom at the 3-position of the piperidine ring significantly enhances resistance to cytochrome P450-mediated oxidative metabolism. A systematic study of mono-fluorinated heterocyclic amines by Melnykov et al. (2023) demonstrated that fluorination substantially reduces intrinsic microsomal clearance (CLint) in human liver microsomes relative to non-fluorinated counterparts [1]. This translates to a predicted longer metabolic half-life for drug candidates built on this scaffold compared to those using a non-fluorinated piperidine core, such as tert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate.

Metabolic Stability Microsomal Clearance Fluorine Chemistry

Enantiopure (3S,4S) Configuration Enables Defined Kinase Inhibitor SAR vs. Racemic or (3R,4R) Mixtures

The specific (3S,4S) trans configuration of the fluoropiperidine ring is a critical structural feature for kinase inhibitory activity. Patent US11078206B2 explicitly defines compounds of formula (I) wherein the amino-fluoropiperidine fragment adopts a defined trans relative stereochemistry, such as N1CC[C@@H](F)[C@@H](N... )C1, for achieving potent kinase inhibition [1]. Using a racemic mixture of enantiomers would yield a 1:1 combination of the active (3S,4S) and its inactive or off-target-active (3R,4R) mirror image, halving the effective potency and complicating selectivity optimization against the kinome.

Kinase Inhibition Stereochemistry Structure-Activity Relationship

Certified High Chemical Purity (98%) Reduces Downstream Purification Burden vs. Lower-Grade Intermediates

This intermediate is commercially available with a certified purity of 98% by HPLC or equivalent method, as specified in its commercial specification sheet from the supplier Leyan . In contrast, sourcing generic or custom-synthesized batches of similar chiral 3-fluoropiperidines often results in lower initial purity (typically 95% or less) or non-specified levels of the opposite enantiomer, requiring additional purification before use in a linear synthesis.

Chemical Purity Procurement Synthetic Intermediate

Optimal Application Scenarios for tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate in Drug Discovery


Synthesis of Metabolically Stable Kinase Inhibitors for Oncology and Inflammation

This intermediate is ideally suited for the parallel synthesis of focused kinase inhibitor libraries targeting ATP-binding pockets with a preference for a basic amine motif. The 3-fluoro substituent, demonstrated to confer high metabolic stability in human liver microsome assays [1], makes it a superior choice for medicinal chemists aiming to avoid the rapid N-dealkylation that frequently limits the oral bioavailability of unsubstituted piperidine-containing leads [1]. The free amine, revealed after Boc deprotection, can be directly functionalized into amides, ureas, or sulfonamides, as extensively exemplified in patent US11078206B2 for generating potent kinase inhibitors [2].

Stereospecific Fragment Elaboration for CNS and Non-CNS Drug Targets

The defined (3S,4S) stereochemistry is essential for programs where the vector of the basic amine and the fluorine atom's orientation relative to the target protein's chiral environment dictate binding. Using the enantiopure intermediate eliminates the risk of racemization through the synthetic sequence and ensures a consistent SAR [2]. This scaffold is particularly valuable in designing selective NR2B antagonists or other CNS-targeted agents, where the 3-fluoropiperidine core has been a privileged motif, as indicated by its presence in multiple patent families for neurological disorders [2].

Intellectual Property-Sensitive Lead Optimization Programs

For biotech and pharmaceutical companies building a proprietary chemical series around a 3-fluoropiperidine core, the use of a commercially available, high-purity (98%), single-enantiomer building block ensures experimental reproducibility and provides a solid foundation for patent filings . By starting with a defined intermediate that matches the configuration in active patent examples, research teams can generate novel composition-of-matter claims without ambiguity over stereochemical identity, circumventing the IP complications that arise from using racemic starting materials [2].

Quote Request

Request a Quote for Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.